Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a compound that features a bicyclo[1.1.1]pentane (BCP) core. This structure is known for its unique three-dimensional shape, which can influence the compound’s physical and chemical properties. The BCP unit is often used as a bioisostere in drug molecules to improve their permeability, aqueous solubility, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane derivatives, including Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate, can be challenging due to the strain in the BCP ring system. One approach involves the radical exchange process, where the BCP unit is installed onto a chemical entity . Another method is the continuous flow synthesis of [1.1.1]propellane, which can be directly derivatized into various BCP species .
Industrial Production Methods
Industrial production of such compounds often relies on continuous flow processes due to their efficiency and scalability. The continuous flow synthesis of [1.1.1]propellane, for example, allows for the generation of BCP derivatives in gram quantities with high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The BCP core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the BCP core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure can be used to study the effects of BCP units on biological systems.
Medicine: As a bioisostere, it can be incorporated into drug molecules to improve their properties.
Industry: The compound can be used in the development of new materials with specific physical and chemical properties
Mechanism of Action
The mechanism of action of Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with molecular targets and pathways. The BCP unit can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butanes: These compounds also feature a strained ring system but differ in their ring size and chemical properties.
[1.1.1]Propellane Derivatives: These compounds share the BCP core but have different functional groups attached.
Uniqueness
Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to its specific combination of the BCP core with the tert-butoxycarbonyl-protected amino group. This combination can provide distinct advantages in terms of stability, solubility, and reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl (2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10(11(16)18-4)8-14-5-9(6-14)7-14/h9-10H,5-8H2,1-4H3,(H,15,17)/t9?,10-,14?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEJCSUVDSNSNU-XIRUVYRFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC12CC(C1)C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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